molecular formula C32H31N5O B2732205 4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1019164-16-9

4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No. B2732205
CAS RN: 1019164-16-9
M. Wt: 501.634
InChI Key: QTWFRTYFACDCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” has a molecular formula of C32H31N5O and a molecular weight of 501.634 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a diphenylmethyl group and a pyrazolo[1,5-a]pyrazine ring, which is further substituted with an ethylphenyl group and a carbaldehyde group .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the synthesis of complex heterocyclic compounds from simple precursors through multi-step reactions. For example, derivatives of pyrazolo[4,3-c]pyridines and bipyrazoles have been synthesized, showcasing the versatility of such compounds in creating novel structures with potential applications in materials science and pharmaceuticals (Karthikeyan et al., 2014); (Cuartas et al., 2017).

Crystal Structure Determination

The detailed analysis of crystal structures of synthesized compounds provides insights into their molecular configurations, interactions, and potential for forming supramolecular assemblies. Such studies are crucial for understanding the properties of these compounds and their applications in nanotechnology and materials science (Loh et al., 2013).

Biological Applications

Antibacterial and Antifungal Activities

Novel compounds synthesized from related chemical structures have shown significant antimicrobial activities. This indicates potential applications in developing new antibiotics and antifungal agents to combat resistant strains of bacteria and fungi (Mekky & Sanad, 2020).

Antitumor Activities

Some derivatives have demonstrated promising antitumor activities in vitro, suggesting their potential use in cancer therapy. Research in this area focuses on identifying mechanisms of action and optimizing the efficacy of these compounds (El-Zahar et al., 2011).

Receptor Binding Assays

Studies on the binding affinities of synthesized compounds to various receptors can unveil their potential as ligands for therapeutic targets, contributing to the development of new drugs for neurological disorders and other diseases (Guca, 2014).

properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N5O/c1-2-24-13-15-25(16-14-24)29-28(23-38)31-32(33-17-18-37(31)34-29)36-21-19-35(20-22-36)30(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h3-18,23,30H,2,19-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWFRTYFACDCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.